4-(4-Propylbenzoyl)quinoline
Description
4-(4-Propylbenzoyl)quinoline is a quinoline derivative substituted at the 4-position with a 4-propylbenzoyl group. This compound combines the aromatic quinoline core—a heterocyclic system with a nitrogen atom—with a benzoyl moiety modified by a propyl chain.
Properties
CAS No. |
1706443-97-1 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(4-propylphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)17-12-13-20-18-7-4-3-6-16(17)18/h3-4,6-13H,2,5H2,1H3 |
InChI Key |
GPANXJSLCXSCQM-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Quinoline derivatives are distinguished by substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Position: C4-substituted quinolines (e.g., 4k, chloroquine) often exhibit enhanced biological selectivity compared to C2/C3 analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4k) increase electrophilicity, while electron-donating groups (e.g., OCH₃ in 4k) improve solubility .
Insights :
- Catalysis: Palladium catalysts are prevalent for C–C bond formation in aryl-substituted quinolines (e.g., 4k) , whereas metal-free methods are emerging for indolyl derivatives .
- Scalability: Esterification and nucleophilic substitution (e.g., in thio-quinolines) offer high yields and scalability compared to cross-coupling reactions .
Pharmacological and Physicochemical Properties
Substituents critically influence bioactivity and drug-likeness:
Critical Analysis :
- 4-Substitution vs. Activity: C4-substituted quinolines with basic side chains (e.g., piperazine in chloroquine) show higher selectivity for bacterial enzymes over mammalian ones .
- Lipophilicity Trade-offs : The 4-propylbenzoyl group likely increases logP compared to polar derivatives (e.g., YS-1), which may limit solubility but improve tissue penetration.
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